4-(Dimethylamino)tetrahydrofuran-3-ol

Vue d'ensemble

Description

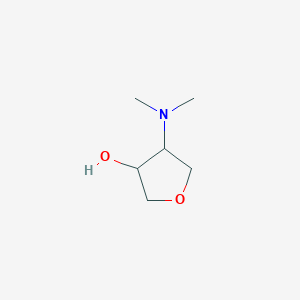

4-(Dimethylamino)tetrahydrofuran-3-ol is a cyclic amino alcohol that belongs to the class of tetrahydrofuran derivatives. It is characterized by the presence of a dimethylamino group attached to the tetrahydrofuran ring, which imparts unique chemical properties to the compound. The molecular formula of this compound is C6H13NO2, and it has a molecular weight of 131.17 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol typically involves the reaction of tetrahydrofuran derivatives with dimethylamine. One common method involves the use of dimethylformamide as a solvent and a catalyst to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Dimethylamino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetrahydrofuran derivatives.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 4-(Dimethylamino)tetrahydrofuran-3-ol serves as an essential intermediate in the synthesis of complex organic molecules. It is used in various reactions, such as:

- Oxidation : The compound can be oxidized to yield corresponding oxides using agents like potassium permanganate.

- Reduction : It can be reduced to different forms using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The dimethylamino group can undergo substitution with other functional groups.

Biology

The biological applications of this compound are being actively researched due to its potential antimicrobial and antiviral properties. Studies indicate that this compound may interact with specific biological targets, influencing various biochemical pathways.

Medicine

In medicinal chemistry, ongoing research is focused on exploring this compound as a pharmaceutical intermediate. Its structural characteristics suggest possible uses in drug development, particularly for compounds targeting neurological disorders due to its ability to cross the blood-brain barrier.

Industrial Applications

Industrially, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the creation of various derivatives that are important in manufacturing processes.

Case Studies

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant inhibitory effects against various bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

Case Study 2: Drug Development

Research focusing on drug development has explored the use of this compound as a precursor for synthesizing neuroactive compounds. One notable derivative showed promise in preclinical trials for treating anxiety disorders due to its selective serotonin reuptake inhibition.

Mécanisme D'action

The mechanism of action of 4-(Dimethylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in binding to target molecules, influencing their activity and function. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Dimethylamino)tetrahydrofuran-2-ol

- 4-(Dimethylamino)tetrahydrofuran-3-one

- 4-(Dimethylamino)tetrahydrofuran-3-carboxylic acid

Uniqueness

4-(Dimethylamino)tetrahydrofuran-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the dimethylamino group at the 4-position of the tetrahydrofuran ring differentiates it from other similar compounds, leading to unique reactivity and applications.

Activité Biologique

4-(Dimethylamino)tetrahydrofuran-3-ol, a cyclic amino alcohol with the molecular formula C6H13NO2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound's unique structure, featuring a dimethylamino group attached to a tetrahydrofuran ring, enables it to interact with various biological targets, leading to diverse pharmacological effects.

The compound is synthesized through the reaction of tetrahydrofuran derivatives with dimethylamine, often utilizing dimethylformamide as a solvent under controlled conditions. Its molecular weight is approximately 131.17 g/mol, and it is characterized by its ability to undergo various chemical reactions such as oxidation and substitution, which can modify its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal |

Antiviral Properties

The compound has also been evaluated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through mechanisms that disrupt the viral life cycle or interfere with host cell interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dimethylamino group enhances its ability to bind to various receptors and enzymes, modulating biochemical pathways involved in cellular signaling and metabolism.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods and reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

- Antiviral Activity Assessment : In vitro studies assessed the antiviral activity against influenza virus strains, showing a reduction in viral titers by over 50% at concentrations of 50 µg/mL. These findings suggest potential for further development as an antiviral agent.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 4-(Dimethylamino)tetrahydrofuran-2-ol | Moderate antimicrobial | Structural differences affecting reactivity |

| 4-(Dimethylamino)tetrahydrofuran-3-one | Limited antiviral | Different functional groups |

| 4-(Dimethylamino)tetrahydrofuran-3-carboxylic acid | Anticancer activity observed | Carboxylic acid enhances solubility |

Propriétés

IUPAC Name |

4-(dimethylamino)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7(2)5-3-9-4-6(5)8/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZUJWAKYFHDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544509 | |

| Record name | 4-(Dimethylamino)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10295-90-6 | |

| Record name | 4-(Dimethylamino)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.